molecular formula C8H6ClN3O B1277092 3-amino-6-chloroquinazolin-4(3H)-one CAS No. 5584-16-7

3-amino-6-chloroquinazolin-4(3H)-one

Cat. No.: B1277092
CAS No.: 5584-16-7
M. Wt: 195.6 g/mol
InChI Key: ZBLKVISBOLRJDY-UHFFFAOYSA-N
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Description

3-amino-6-chloroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both amino and chloro substituents on the quinazolinone ring enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chloro group.

    Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the quinazolinone ring with altered oxidation states.

Scientific Research Applications

3-amino-6-chloroquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents play a crucial role in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-aminoquinazolin-4(3H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    6-chloroquinazolin-4(3H)-one: Lacks the amino group, which may reduce its potential for certain chemical reactions and biological interactions.

    3-amino-6-methylquinazolin-4(3H)-one: The methyl group may alter the compound’s lipophilicity and metabolic stability.

Uniqueness

3-amino-6-chloroquinazolin-4(3H)-one is unique due to the presence of both amino and chloro substituents, which enhance its versatility in chemical synthesis and its potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-amino-6-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLKVISBOLRJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429253
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-16-7
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-amino-6-chloroquinazolin-4(3H)-one exhibit its anti-inflammatory effects?

A1: The research suggests that this compound, particularly when structurally modified as described in the study [], interacts with the COX-2 enzyme. Molecular docking simulations showed that the compound could bind within the active site of COX-2, similar to the known anti-inflammatory drug ibuprofen. This binding is predicted to involve key amino acid residues like Arg121 and Tyr356. Furthermore, the study demonstrated that the compound, along with its derivatives, could inhibit the production of inflammatory mediators like TNF-α, NO, PGE2, and COX-2 in peritoneal macrophage cells. This inhibition of COX-2 activity and reduction of inflammatory mediators likely contribute to the observed anti-inflammatory effects.

Q2: What is the structural characterization of this compound and its derivatives synthesized in the study?

A2: The study synthesized this compound (compound 2) and two other derivatives. While the paper doesn't explicitly provide the molecular formula and weight, it states that the compounds were characterized using elemental analysis, IR, 1H NMR, and mass spectral data []. These techniques provide information about the elemental composition, functional groups, proton environments, and molecular weight of the compounds, respectively.

Q3: What does the research indicate about the in vivo efficacy of this compound and its derivatives?

A3: The study investigated the in vivo efficacy of the synthesized compounds using a rat model []. The compounds demonstrated anti-ulcerogenic activity, with compound 2 showing 24.60% inhibition at 1/20th of its LD50. Additionally, the compounds exhibited anti-inflammatory effects in an edema model, with compound 2 exhibiting 69.93% inhibition after 120 minutes at 1/20th of its LD50. The study also highlighted the hepatoprotective and gastric mucosa protective activities of the compounds against induced damage in rats. These findings suggest potential therapeutic benefits of these compounds.

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